(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

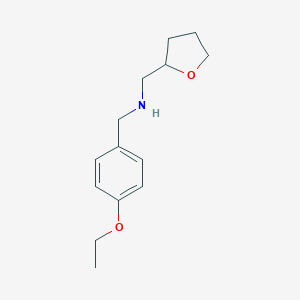

(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine featuring two distinct substituents: a 4-ethoxybenzyl group and a tetrahydrofuran-2-ylmethyl (THF-methyl) group. This compound is part of a broader class of benzyl-THF-methyl amines, which are explored for applications in medicinal chemistry and agrochemicals due to their tunable electronic and steric properties .

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMNIKCKTURHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The reductive amination approach involves the condensation of 4-ethoxybenzaldehyde (1 ) with tetrahydrofurfurylamine (2 ) to form an imine intermediate, followed by reduction to the target amine. This method capitalizes on the electrophilicity of the aldehyde group and the nucleophilicity of the primary amine.

Reaction Scheme:

Optimized Conditions

-

Reducing Agent: Sodium borohydride (NaBH) or sodium cyanoborohydride (NaBHCN)

-

Temperature: 0–25°C (prevents over-reduction of the imine)

Yield: 78–89% after purification via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Nucleophilic Substitution: Alternative Alkylation Strategy

Benzyl Chloride Intermediate Route

This method employs 4-ethoxybenzyl chloride (3 ) as the electrophilic partner, reacting with tetrahydrofurfurylamine under basic conditions.

Reaction Scheme:

Critical Parameters

-

Stoichiometry: 1:1 molar ratio of benzyl chloride to amine

-

Workup: Neutralization with dilute HCl, extraction with dichloromethane

Yield: 65–72% (lower than reductive amination due to competing elimination).

Solid-Phase Synthesis: Scalable Industrial Approach

Wang Resin Functionalization

Adapted from peptide synthesis methodologies, this route immobilizes the tetrahydrofuran moiety on Wang acrylate resin, followed by benzylation and cleavage.

Steps:

-

Resin Activation: Wang acrylate resin treated with tetrahydrofurfurylamine in DMF.

-

Benzylation: 4-Ethoxybenzyl bromide added under Mitsunobu conditions (DIAD, PPh).

-

Cleavage: Trifluoroacetic acid (TFA) in dichloromethane releases the product.

Advantages:

-

Scalability: Suitable for multi-kilogram batches.

Catalytic Methods: Emerging Innovations

Palladium-Mediated Coupling

Recent patents describe palladium-catalyzed coupling between 4-ethoxybenzyl zinc bromide and tetrahydrofurfurylamine derivatives.

Conditions:

Analytical Characterization and Quality Control

Spectroscopic Data

Process Optimization and Yield Enhancement

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzyl group can be reduced to form a corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: 4-Ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: 4-Ethylbenzylamine.

Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

Research indicates that compounds similar to (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can be effective in treating various conditions, including cardiovascular diseases and metabolic disorders. The benzylamine derivatives have been linked to the modulation of lipid metabolism, which is crucial for managing dyslipidemia and atherosclerosis .

Case Study: Cholesterol Regulation

A study highlighted the utility of benzylamine derivatives in treating hypercholesterolemia. The administration of these compounds demonstrated a significant reduction in cholesterol levels in animal models, indicating their potential as therapeutic agents for cardiovascular diseases .

Biochemical Research

Enzyme Interaction Studies

The compound's structure allows it to interact with specific enzymes, making it a candidate for studies involving enzyme inhibition or activation. For instance, transaminase enzymes have been explored for their ability to catalyze reactions involving similar amine compounds, providing a sustainable method for synthesizing pharmacologically active derivatives .

Data Table: Enzyme Activity Comparison

| Compound | Enzyme Type | Activity Level |

|---|---|---|

| This compound | Transaminase | Moderate |

| Benzylamine Derivative A | Transaminase | High |

| Benzylamine Derivative B | Transaminase | Low |

Synthetic Applications

Polymer Synthesis

Compounds derived from amines like this compound are valuable in synthesizing polymers. These polymers can be utilized in creating biocompatible materials for medical applications, including drug delivery systems and tissue engineering .

Case Study: Furan-Based Polymers

Research has shown that furan-containing polymers synthesized from furfural derivatives exhibit unique properties suitable for various applications, including as solvents and fuel additives. The incorporation of amines enhances the polymer's functionality, making them suitable for advanced material applications .

Mechanism of Action

The mechanism of action of (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethoxy and tetrahydrofuran groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Varied Benzyl Substituents

The benzyl group’s substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations:

- Electronic Effects : The ethoxy group enhances resonance stabilization of the amine’s lone pair, increasing basicity compared to chloro analogs (electron-withdrawing) . Methyl and ethyl groups donate electrons via induction, but lack resonance effects.

- Lipophilicity : Chloro-substituted derivatives exhibit higher logP values (e.g., 225.71 g/mol for chloro vs. 235.32 g/mol for ethoxy), impacting membrane permeability in biological systems.

Analogs with Modified Heterocyclic Groups

Replacing the THF-methyl group alters hydrogen-bonding capacity and conformational flexibility:

Key Observations:

- Hydrogen Bonding: THF’s oxygen atom provides stronger hydrogen-bonding capacity compared to furan, which lacks a lone pair donor in the saturated system .

Biological Activity

(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound characterized by the presence of an ethoxy-substituted benzyl group and a tetrahydrofuran ring. This unique structure imparts potential biological activities that are of significant interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of 235.32 g/mol. The compound features both hydrophilic (due to the amine and ethoxy groups) and hydrophobic characteristics (from the benzyl group), which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 4-Ethoxybenzyl Alcohol : This is achieved by reducing 4-ethoxybenzaldehyde using sodium borohydride.

- Protection of Hydroxyl Group : The hydroxyl group is protected to prevent interference during subsequent reactions.

- Synthesis of Tetrahydrofuran-2-ylmethyl Chloride : This is done by reacting tetrahydrofuran with chloromethyl methyl ether in the presence of a Lewis acid.

- Nucleophilic Substitution : The protected alcohol reacts with tetrahydrofuran-2-ylmethyl chloride to form the amine.

- Deprotection : The protecting group is removed to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethoxy and tetrahydrofuran groups enhance its binding affinity, potentially modulating various biological pathways.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Cancer Therapy : Preliminary studies suggest that it could act as a pharmacophore in drug design, especially for targeting cancer cells by inducing apoptosis in various cancer cell lines .

- Neurological Disorders : Its structural components may allow it to modulate neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. For instance, it demonstrated promising results against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells, showing IC values in the low micromolar range, indicating significant antiproliferative activity .

| Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| CEM-13 | 12.5 | Cell cycle arrest |

| U-937 | 18.0 | Modulation of apoptotic pathways |

Enzyme Interaction Studies

Studies have suggested that this compound can interact with various enzymes, potentially influencing metabolic pathways. Its ability to act as a substrate or inhibitor can provide insights into its role in biochemical processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.